Phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester
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Overview
Description
Phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphonic acid group attached to a 2-hydroxy-5-methoxyphenyl ring, and two ethyl ester groups.
Preparation Methods
The synthesis of phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester can be achieved through several methods. One common synthetic route involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . Industrial production methods often utilize catalysts or employ microwaves or ultrasounds to improve yields and minimize reaction times .
Chemical Reactions Analysis
Phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified phosphonate esters or derivatives .
Scientific Research Applications
Phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a ligand for metal complexes, which can be used in various biochemical assays . In industry, it is employed as a corrosion inhibitor to protect metals against corrosion in various media .
Mechanism of Action
The mechanism of action of phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester involves its ability to form stable complexes with metal ions. This complexation is facilitated by the presence of the phosphonic acid group, which can coordinate with metal ions through its oxygen atoms . The molecular targets and pathways involved in its action depend on the specific application, but they generally involve the inhibition of metal ion-mediated processes .
Comparison with Similar Compounds
Phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester can be compared with other similar compounds such as 2-hydroxy-5-ethylphenylphosphonic acid and 2-hydroxyphenylphosphonic acid . These compounds share similar structural features but differ in their substituents and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
80615-41-4 |
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Molecular Formula |
C11H17O5P |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-4-methoxyphenol |
InChI |
InChI=1S/C11H17O5P/c1-4-15-17(13,16-5-2)11-8-9(14-3)6-7-10(11)12/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
JDTODOXKCBUXHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC(=C1)OC)O)OCC |
Origin of Product |
United States |
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